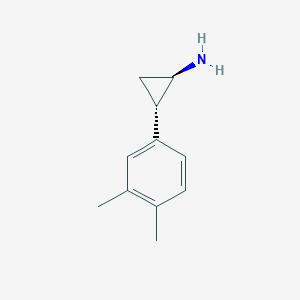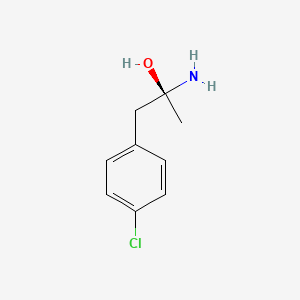
(1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) is an organic compound that features a unique structure combining boron, oxygen, and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) typically involves the reaction of boronic acid derivatives with phenylmethanone under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-oxygen bond in the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borohydride form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borohydride derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
科学研究应用
(1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) involves its interaction with molecular targets through its boron and oxygen atoms. These interactions can lead to the formation of stable complexes with proteins and enzymes, modulating their activity. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.
相似化合物的比较
Phenylboronic acid: Shares the boron-oxygen structure but lacks the additional aromatic rings.
Benzophenone: Contains the phenylmethanone structure but lacks the boron-oxygen component.
Boronic esters: Similar boron-oxygen framework but with different substituents.
Uniqueness: (1,2-Oxaborinane-5,6-diyl)bis(phenylmethanone) is unique due to its combination of boron, oxygen, and aromatic rings, which imparts distinct chemical and physical properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
分子式 |
C18H16BO3 |
|---|---|
分子量 |
291.1 g/mol |
InChI |
InChI=1S/C18H16BO3/c20-16(13-7-3-1-4-8-13)15-11-12-19-22-18(15)17(21)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2 |
InChI 键 |
VCXMXMMSYFIYEC-UHFFFAOYSA-N |
规范 SMILES |
[B]1CCC(C(O1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


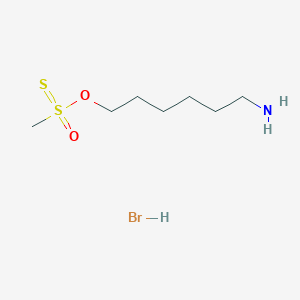

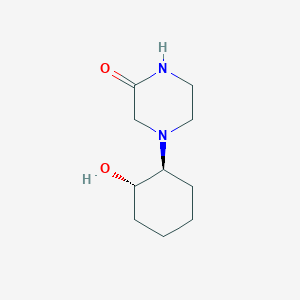

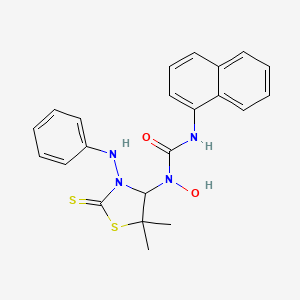
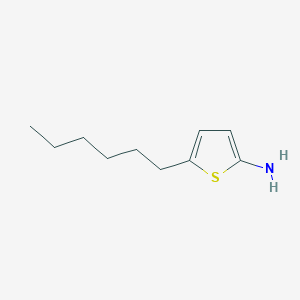
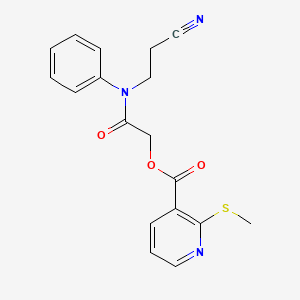
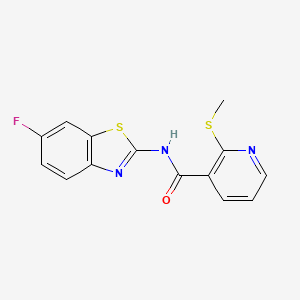
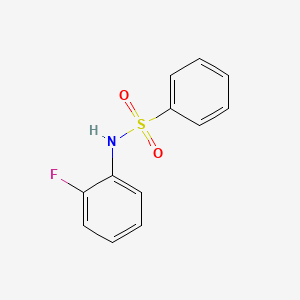
![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
